Rel-(2R,3R)-2-amino-4-hydroxy-3-methylbutanoic acid hydrochloride
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Overview
Description
Rel-(2R,3R)-2-amino-4-hydroxy-3-methylbutanoic acid hydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3R)-2-amino-4-hydroxy-3-methylbutanoic acid hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of (2R,3R)-tartaric acid as a chiral auxiliary. The reaction conditions often include the use of solvents such as methanol, ethanol, or acetonitrile, and the formation of diastereomeric salts to achieve optical resolution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar principles as laboratory-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization and chromatography techniques to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,3R)-2-amino-4-hydroxy-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as halides or amines. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Rel-(2R,3R)-2-amino-4-hydroxy-3-methylbutanoic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in stereoselective reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: It has potential therapeutic applications, including as a component in drug development and as a biomarker for certain diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of Rel-(2R,3R)-2-amino-4-hydroxy-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. Its stereochemistry plays a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
Rel-(2R,3S)-2,3-Dihydroxysuccinic acid hydrate: An endogenous metabolite with similar stereochemistry but different functional groups.
(2R,3R)-2,3-Dihydroxybutanedioic acid: Another chiral compound with applications in optical resolution and synthesis.
Uniqueness
Rel-(2R,3R)-2-amino-4-hydroxy-3-methylbutanoic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H12ClNO3 |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
(2R,3R)-2-amino-4-hydroxy-3-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(2-7)4(6)5(8)9;/h3-4,7H,2,6H2,1H3,(H,8,9);1H/t3-,4+;/m0./s1 |
InChI Key |
LIEVYBMCNRFBKN-RFKZQXLXSA-N |
Isomeric SMILES |
C[C@@H](CO)[C@H](C(=O)O)N.Cl |
Canonical SMILES |
CC(CO)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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